Piribedil D8
CAS No.:
Cat. No.: VC21347886
Molecular Formula: C16H18N4O2
Molecular Weight: 306.39 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H18N4O2 |
---|---|
Molecular Weight | 306.39 g/mol |
IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine |
Standard InChI | InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2 |
Standard InChI Key | OQDPVLVUJFGPGQ-COMRDEPKSA-N |
Isomeric SMILES | [2H]C1(C(N(C(C(N1CC2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])C4=NC=CC=N4)([2H])[2H])[2H] |
SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |
Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |
Appearance | Powder |
Chemical Identity and Structure
Fundamental Chemical Properties
Piribedil D8 is chemically identified as 1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine, featuring eight deuterium atoms strategically positioned within its molecular framework . The compound exists as a solid at room temperature and possesses specific chemical identifiers that distinguish it in scientific literature and databases.
Property | Value |
---|---|
Chemical Formula | C16H10D8N4O2 |
Molecular Weight | 306.39 g/mol |
CAS Number | 1398044-45-5 |
PubChem CID | 12804974 |
Synonyms | ET-495 D8, Piribedil-d8 |
The molecular structure features a benzodioxole group linked to a deuterium-labeled piperazine ring, which is further connected to a pyrimidine moiety. The deuterium atoms specifically replace hydrogen at positions 2,2,3,3,5,5,6,6 of the piperazine ring .
Structural Characteristics
The chemical structure of Piribedil D8 can be represented by the following SMILES notation:
[2H]C1([2H])C([2H])([2H])N(C2=NC=CC=N2)C([2H])([2H])C([2H])([2H])N1CC3=CC(OCO4)=C4C=C3
This arrangement maintains the pharmacophore of the parent compound while incorporating deuterium atoms at specific positions. The deuteration pattern was strategically designed to enhance stability for research applications while preserving the core functional properties of piribedil.
Desired Concentration | Amount of DMSO Required |
---|---|
1 mg | |
1 mM | 3.2638 mL |
5 mM | 0.6528 mL |
10 mM | 0.3264 mL |
For optimal dissolution, it is recommended to heat the mixture to 37°C and utilize ultrasonic bath treatment. This approach ensures complete solubilization without compromising the compound's integrity .
Pharmacological Properties
Mechanism of Action
While Piribedil D8 is primarily utilized as a research tool rather than a therapeutic agent, it maintains the fundamental pharmacological profile of the parent compound. Based on established research on piribedil, the mechanism involves:
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Selective agonism at dopamine D2 and D3 receptors
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Antagonism at alpha2A and alpha2C adrenergic receptor subtypes
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Minimal interaction with serotonergic, cholinergic, and histaminergic receptors
This dual mechanism differentiates piribedil from other dopamine agonists and contributes to its unique therapeutic profile when used clinically for conditions like Parkinson's disease.
Pharmacokinetic Considerations
The deuteration in Piribedil D8 introduces significant pharmacokinetic advantages that enhance its utility for research:
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Improved metabolic stability due to the deuterium kinetic isotope effect
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Modified rate of metabolism compared to non-deuterated piribedil
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Maintained physicochemical properties identical to piribedil (excluding isotopic differences)
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Preserved receptor binding profile comparable to the parent compound
These properties make Piribedil D8 particularly valuable for metabolic studies, allowing researchers to track the compound's biological fate with greater precision than would be possible with standard piribedil.
Research Applications
Metabolic Studies and Tracing
Piribedil D8 serves as an important research tool for investigating the metabolic pathways of piribedil. The strategic deuterium labeling allows researchers to:
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Track the compound's metabolic fate through biological systems with enhanced precision
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Identify specific metabolites formed during biotransformation processes
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Quantify the rates of particular metabolic reactions
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Distinguish between competing metabolic pathways
The deuterium labeling enhances stability and facilitates accurate tracing of the compound's biological fate, making it invaluable for detailed metabolic investigations in both in vitro and in vivo research settings.
Analytical Applications
As a deuterated analog, Piribedil D8 functions as an excellent internal standard for analytical methods, particularly in:
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Liquid chromatography-mass spectrometry (LC-MS) analyses
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Quantification of piribedil in complex biological matrices
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Method development and validation for sensitive piribedil detection
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Bioanalytical studies in preclinical research and clinical development
The incorporation of deuterium atoms provides a mass shift that enables clear differentiation between the internal standard and the analyte during mass spectrometric analysis, resulting in more accurate quantification.
Comparison with Non-Deuterated Piribedil
Therapeutic Applications of Parent Compound
While Piribedil D8 serves primarily research purposes, understanding the therapeutic applications of the parent compound provides important context. Non-deuterated piribedil has established clinical applications:
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Treatment of early and advanced Parkinson's disease
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Management of motor symptoms associated with Parkinson's disease
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Potential improvement of non-motor symptoms, particularly apathy
Clinical studies have demonstrated that piribedil (administered at 150-300 mg/day in three divided doses) significantly improves motor function in Parkinson's disease patients compared to placebo .
Clinical Evidence for Parent Compound
Randomized controlled clinical trials have provided substantial evidence supporting the efficacy of piribedil in Parkinson's disease:
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Significant improvement in Unified Parkinson Disease Rating Scale part III (UPDRS III) scores (-4.9 points with piribedil versus +2.6 points worsening with placebo)
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Higher proportion of responders (defined as >30% improvement in UPDRS III) with piribedil (42%) compared to placebo (14%)
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Improved activities of daily living as measured by UPDRS II scores
These findings from the parent compound research provide context for understanding the potential significance of Piribedil D8 in related research endeavors.
Future Research Directions
Expanding Analytical Methodologies
The availability of Piribedil D8 enables the development of more sophisticated analytical approaches:
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Implementation of stable isotope dilution techniques for absolute quantification
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Development of highly sensitive bioanalytical methods for piribedil detection
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Enhanced capabilities for metabolite identification and structural characterization
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Improved precision in pharmacokinetic studies through better analytical methodologies
These analytical advances facilitated by Piribedil D8 contribute to broader progress in pharmaceutical research and development.
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